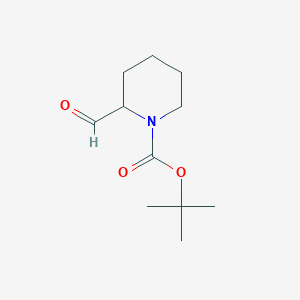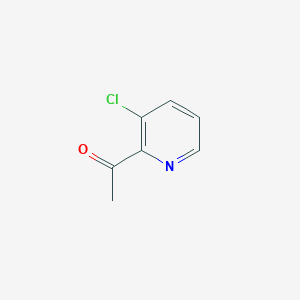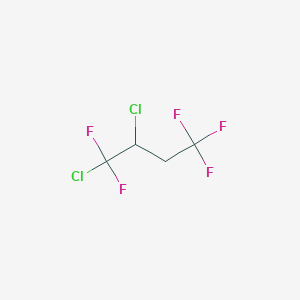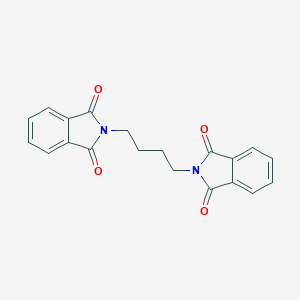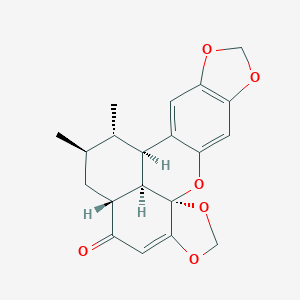
Sauchinone
概要
説明
サウキノンは、サウワールソウSaururus chinensisから単離されたリグナン化合物です。抗炎症、抗酸化、抗肥満、抗高血糖、抗肝脂肪症などの多様な薬理作用で知られています 。 サウキノンは、肺腺癌や乳がんを含むさまざまな種類の癌に対する潜在的な治療効果についても研究されています .
2. 製法
合成経路と反応条件: サウキノンは、特定の前駆体分子のカップリングを含むさまざまな化学反応によって合成できます。詳細な合成経路と反応条件は多くの場合、企業秘密であり、酸化、還元、環化反応など、複数のステップを含む可能性があります。
工業的生産方法: サウキノンの工業的生産は、通常、Saururus chinensisの根から抽出と精製が行われます。このプロセスには、溶媒抽出とそれに続く化合物を分離および精製するためのクロマトグラフィー技術が含まれます .
3. 化学反応解析
反応の種類: サウキノンは、次のようないくつかの種類の化学反応を受けます。
酸化: サウキノンは、酸化されてさまざまな酸化誘導体になる可能性があります。
還元: 還元反応は、サウキノンを還元型に変換できます。
置換: サウキノンは、官能基が他の基に置き換えられる置換反応に関与できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: さまざまな求核剤と求電子剤を適切な条件で使用できます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、サウキノンの酸化は、酸化リグナン誘導体を生成する可能性がある一方で、還元は、還元リグナン形を生成する可能性があります .
4. 科学研究への応用
化学: サウキノンは、リグナン化学と合成の研究におけるモデル化合物として使用されます。
生物学: 癌細胞の増殖、移動、浸潤を阻害することが示されており、癌治療の候補となっています
科学的研究の応用
Chemistry: Sauchinone is used as a model compound in studies of lignan chemistry and synthesis.
Biology: It has been shown to inhibit the proliferation, migration, and invasion of cancer cells, making it a potential candidate for cancer therapy
Industry: this compound is being explored for its potential use in functional foods and herbal medicines.
作用機序
サウキノンは、さまざまな分子標的と経路を通じてその効果を発揮します。
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Sauchinone has been reported to interact with various enzymes and proteins. It inhibits LPS-inducible iNOS, TNF-α, and COX-2 expression through suppression of I-κBα phosphorylation and p65 nuclear translocation . It also interacts with the Akt-CREB-MMP13 signaling pathway, suppressing the proliferation, migration, and invasion of breast cancer cells .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In breast cancer cells, it inhibits proliferation, migration, and invasion . In lung adenocarcinoma cells, it suppresses proliferation, invasion, and migration by down-regulating EIF4EBP1 .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It reduces the phosphorylation of Akt, ERK, and CREB increased by transforming growth factor-β (TGF-β). In particular, this compound treatment suppresses the expression of matrix metalloproteinase (MMP)-13 (MMP13) by regulating the Akt-CREB signaling pathway . It also down-regulates EIF4EBP1, leading to the suppression of proliferation, invasion, and migration of lung adenocarcinoma cells .
Temporal Effects in Laboratory Settings
The effects of this compound on cells have been observed to change over time in laboratory settings. It has been reported to suppress the proliferative ability of lung adenocarcinoma cells in a dose-dependent and time-dependent manner .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, when co-administered with certain drugs, this compound reduces the metabolic clearance of each drug, increasing their systemic exposure .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to control hepatic cholesterol homeostasis by downregulating the expression of hepatic PCSK9 via SREBP-2 .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been found to be highly distributed in liver, small intestine, kidney, lung, muscle, fat, or mesentery after intravenous and oral administration .
準備方法
Synthetic Routes and Reaction Conditions: Sauchinone can be synthesized through various chemical reactions involving the coupling of specific precursor molecules. The detailed synthetic routes and reaction conditions are often proprietary and may involve multiple steps, including oxidation, reduction, and cyclization reactions.
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from the roots of Saururus chinensis. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
化学反応の分析
Types of Reactions: Sauchinone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized lignan derivatives, while reduction may produce reduced lignan forms .
類似化合物との比較
サウキノンは、その多様な薬理作用により、リグナンの中でユニークです。類似の化合物には次のようなものがあります。
ポドフィロトキシン: 抗がん作用のある別のリグナンですが、作用機序が異なります。
マタイレシノール: 抗酸化作用と抗がん作用で知られていますが、サウキノンほど強力ではありません。
セコイソラリシレシノール: サウキノンと同様に、抗炎症作用と抗酸化作用を示しますが、分子標的が異なります.
サウキノンのユニークさは、複数の経路を標的とし、幅広い薬理作用を示す能力にあり、さまざまな治療用途の有望な候補となっています。
特性
IUPAC Name |
(1S,12R,13S,14R,16R,23R)-13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,18-tetraen-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-9-3-11-13(21)5-17-20(25-8-24-17)19(11)18(10(9)2)12-4-15-16(23-7-22-15)6-14(12)26-20/h4-6,9-11,18-19H,3,7-8H2,1-2H3/t9-,10+,11+,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTJIWUFFXGFHH-WPAOEJHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3C(C1C)C4=CC5=C(C=C4OC36C(=CC2=O)OCO6)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H]3[C@@H]([C@H]1C)C4=CC5=C(C=C4O[C@@]36C(=CC2=O)OCO6)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318550 | |
| Record name | Sauchinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177931-17-8 | |
| Record name | Sauchinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177931-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sauchinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sauchinone exert its anti-inflammatory effects?
A1: this compound demonstrates anti-inflammatory activity through multiple mechanisms. It suppresses the expression of pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby reducing the production of prostaglandin E2 (PGE2) and nitric oxide (NO) []. This inhibitory effect is mediated, at least in part, by inducing heme oxygenase-1 (HO-1) expression and activity [, ]. Additionally, this compound has been shown to attenuate the activation of nuclear factor-κB (NF-κB), a key regulator of inflammation, in human osteoarthritis chondrocytes []. It achieves this by inhibiting the transactivation activity of the RelA subunit of NF-κB []. Moreover, this compound can ameliorate inflammation by interfering with the activation of the NLRP3 inflammasome [].
Q2: What is the role of this compound in mitigating oxidative stress?
A2: this compound exhibits potent antioxidant properties by enhancing the cellular defense system against oxidative stress. It reduces reactive oxygen species (ROS) production, elevates glutathione levels, and increases the activity of antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT) [, ]. Additionally, this compound has been shown to upregulate the expression of HO-1, a crucial enzyme in the cellular defense against oxidative damage [, ].
Q3: How does this compound impact cell proliferation, migration, and invasion in cancer cells?
A3: this compound has demonstrated anti-cancer properties by inhibiting the proliferation, migration, and invasion of various cancer cells, including breast cancer, liver cancer, and pancreatic ductal adenocarcinoma cells [, , , , ]. This anti-cancer activity is mediated through various signaling pathways, such as the Akt-CREB-MMP13 pathway in breast cancer cells [, ], the sonic hedgehog (Shh) pathway in osteosarcoma cells [], and the Wnt/β-catenin pathway in pancreatic ductal adenocarcinoma cells []. It has also been shown to downregulate PD-L1 expression in colorectal cancer cells, leading to checkpoint inhibition and enhanced cytotoxicity of CD8+ T cells against tumor cells [].
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C20H20O6 and a molecular weight of 356.37 g/mol.
Q5: Is there spectroscopic data available for this compound?
A5: Yes, the structural elucidation of this compound and its analogues has been achieved using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) [, , ]. These techniques provide detailed information about the compound's structure, functional groups, and molecular weight.
Q6: What is the bioavailability of this compound?
A6: Studies have shown that this compound exhibits low oral bioavailability, with an F value of 7.76% at a dose of 20 mg/kg in mice, despite a high absorption rate of 77.9% []. This low bioavailability is attributed to extensive metabolism, particularly in the liver and small intestine [].
Q7: How is this compound metabolized in the body?
A7: this compound undergoes extensive metabolism primarily in the liver and small intestine []. In vitro studies using liver microsomes and S9 fractions have identified various metabolic pathways, including oxidation, demethylation, and glucuronidation [, ]. These metabolic reactions lead to the formation of several metabolites, some of which have been tentatively identified [].
Q8: Does this compound interact with drug-metabolizing enzymes?
A8: Yes, this compound has been shown to inhibit several cytochrome P450 (CYP) enzymes, including CYP2B6, CYP2C19, CYP2E1, and CYP3A4 []. This inhibition can potentially lead to drug-drug interactions, particularly when co-administered with medications that are metabolized by these enzymes [].
Q9: How is this compound distributed in the body?
A9: Following administration, this compound exhibits a wide distribution in various tissues, with high tissue-to-plasma ratios observed in the liver, small intestine, kidney, lung, muscle, fat, and mesentery []. This widespread distribution suggests that this compound may exert its pharmacological effects in multiple organs and tissues.
Q10: What are the main findings from in vitro studies on this compound?
A10: In vitro studies have demonstrated that this compound possesses a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and hepatoprotective effects [, , , , , , , ]. These effects have been observed in various cell lines, including macrophages, hepatocytes, chondrocytes, and cancer cell lines, highlighting the therapeutic potential of this compound in multiple disease models.
Q11: What are the key observations from in vivo studies on this compound?
A11: In vivo studies using various animal models have provided further evidence for the therapeutic benefits of this compound. It has been shown to protect against liver injury induced by carbon tetrachloride (CCl4) and iron overload [, ], attenuate inflammatory arthritis in a collagen-induced arthritis (CIA) mouse model [, ], improve ethanol withdrawal-induced anxiety [], and reduce myocardial ischemia/reperfusion injury []. These findings support the potential of this compound as a therapeutic agent for various diseases.
Q12: What is known about the safety profile of this compound?
A12: While this compound has demonstrated promising therapeutic potential in preclinical studies, further research is necessary to fully establish its safety profile, particularly in humans. Long-term toxicity studies and clinical trials are required to determine safe and effective doses, potential side effects, and any potential drug-drug interactions.
Q13: What analytical methods are used for the quantification of this compound?
A13: Several analytical methods have been developed for the quantification of this compound, including high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (MS/MS) [, , , ]. These methods offer high sensitivity, accuracy, and reproducibility, allowing for the reliable determination of this compound levels in various matrices, including plant materials, biological samples, and pharmaceutical formulations.
Q14: Are there any established quality control measures for this compound?
A14: While standardized quality control procedures for this compound have yet to be fully established, researchers have emphasized the importance of employing proper extraction, isolation, and purification techniques to ensure the quality and consistency of this compound used in research and potential clinical applications [, ]. Implementing robust quality control measures will be crucial for translating this compound into a safe and effective therapeutic agent.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


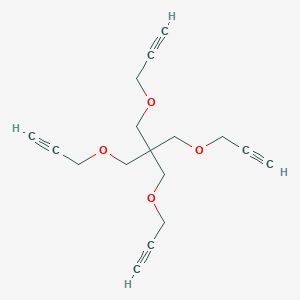

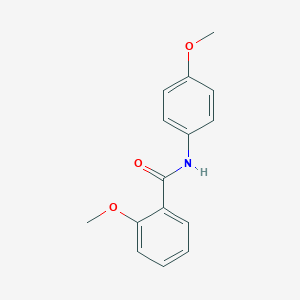

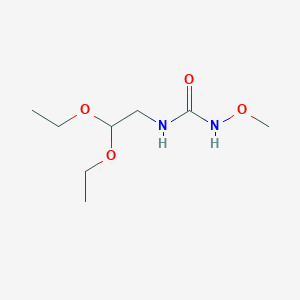
![Spiro[4.5]decane-8-carboxylic acid](/img/structure/B172430.png)
![Calcium 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B172434.png)
![1,4-Dioxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B172440.png)

